Silyl bis(benzyloxy)acetate

Description

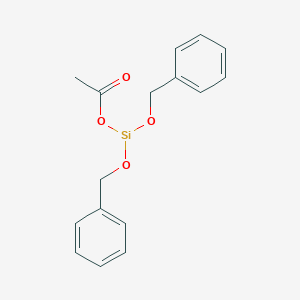

Dibenzyloxyacetoxysilane (C₁₈H₂₀O₆Si) is a silane-based compound with a molecular weight of 360.43 g/mol and a CAS registry number of 151837-46-6 . Key physicochemical properties include a refractive index of 1.528, a specific gravity of 1.18, and high sensitivity to moisture and water, necessitating careful storage under inert conditions . Its structure incorporates two benzyloxy groups and two acetoxy moieties bonded to a central silicon atom, which contributes to its reactivity in applications such as surface modification or crosslinking in polymer chemistry.

Properties

CAS No. |

151837-46-6 |

|---|---|

Molecular Formula |

C16H18O4Si |

Molecular Weight |

302.40 g/mol |

IUPAC Name |

silyl 2,2-bis(phenylmethoxy)acetate |

InChI |

InChI=1S/C16H18O4Si/c17-15(20-21)16(18-11-13-7-3-1-4-8-13)19-12-14-9-5-2-6-10-14/h1-10,16H,11-12H2,21H3 |

InChI Key |

XQLRROYFOLEGGS-UHFFFAOYSA-N |

Origin of Product |

United States |

Mechanism of Action

Target of Action

DIBENZYLOXYACETOXYSILANE (BDEAS) is an organosilicon compound

Action Environment

The action, efficacy, and stability of BDEAS can be influenced by various environmental factors. For instance, BDEAS is sensitive to moisture and water, reacting slowly with these substances. Therefore, the presence of moisture or water in the environment can potentially affect the stability and reactivity of BDEAS. Furthermore, the pH and temperature of the environment can also influence the action and efficacy of BDEAS.

Comparison with Similar Compounds

Key Inferences

Reactivity: Dibenzyloxyacetoxysilane’s dual benzyloxy and acetoxy groups likely enhance its reactivity compared to mono-functional silanes (e.g., trimethylacetoxysilane), making it suitable for specialized crosslinking applications .

Stability : Its moisture sensitivity contrasts with silanes modified with hydrophobic groups (e.g., phenyltrimethoxysilane), which exhibit greater hydrolytic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.